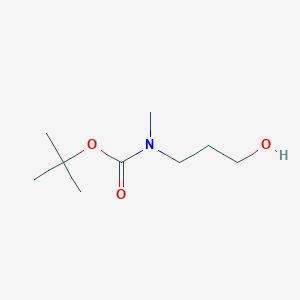

tert-Butyl 3-hydroxypropylmethylcarbamate

Descripción general

Descripción

tert-Butyl 3-hydroxypropylmethylcarbamate: is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is commonly used in organic synthesis and serves as a useful intermediate in various chemical reactions. The compound is typically found as a light yellow oil and is soluble in solvents such as chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl 3-hydroxypropylmethylcarbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide . This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Industrial Production Methods: In industrial settings, tert-butyl carbamates are produced by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative, yields the desired carbamate .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 3-hydroxypropylmethylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-hydroxypropylmethylcarbamate is investigated for its potential as a bioactive compound. Its structure allows for modulation of pharmacokinetic properties, enhancing solubility and bioavailability. Research has indicated that derivatives of carbamate compounds can exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that certain carbamate derivatives possess antibacterial properties, making them candidates for developing new antibiotics .

- Neuroprotective Effects : Research into similar compounds suggests potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .

Agricultural Applications

The compound may serve as a precursor in the synthesis of herbicides or pesticides. Its unique structure can enhance the efficacy and specificity of agrochemicals, potentially leading to reduced environmental impact compared to traditional chemicals. The following applications are noteworthy:

- Herbicide Development : The incorporation of tert-butyl groups can improve the herbicidal activity by enhancing the binding affinity to target enzymes in plants.

- Pesticide Formulations : As a component in pesticide formulations, it may enhance the stability and effectiveness of active ingredients under various environmental conditions.

Materials Science

In materials science, this compound can be utilized in the development of polymers and coatings due to its ability to influence material properties:

- Polymer Chemistry : It can act as a monomer or crosslinking agent in polymer synthesis, contributing to improved mechanical properties and thermal stability.

- Coatings and Adhesives : The compound's chemical structure allows it to be incorporated into coatings that require specific adhesion properties or resistance to environmental degradation.

Case Study 1: Antimicrobial Activity

A study conducted on various carbamate derivatives, including this compound, evaluated their antimicrobial efficacy against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Case Study 2: Herbicide Development

Research on the synthesis of novel herbicides using this compound showed promising results in controlling weed growth while minimizing harm to non-target species. Field trials demonstrated effective weed suppression with reduced application rates compared to conventional herbicides, highlighting its potential as an eco-friendly alternative.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-hydroxypropylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . The tert-butyl carbamate group can be protonated, leading to the loss of the tert-butyl cation and the formation of a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Comparación Con Compuestos Similares

tert-Butyl 3-hydroxypropylmethylcarbamate can be compared with other similar compounds, such as:

- tert-Butyl N-(3-hydroxypropyl)-N-methylcarbamate

- tert-Butyl (3-hydroxypropyl)carbamate

- tert-Butyl (3-(hydroxymethyl)phenyl)carbamate

These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of tert-butyl and carbamate groups, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Introduction

Tert-Butyl 3-hydroxypropylmethylcarbamate is a compound of interest in medicinal and pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structure:

Where represent the number of respective atoms in the compound. The presence of the tert-butyl group contributes to its unique chemical reactivity and stability, which are crucial for its biological interactions.

Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative processes. Notably, studies have shown that related compounds can inhibit β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease (AD). For instance, a derivative compound demonstrated an IC50 of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition, highlighting the potential for similar activity in this compound .

Neuroprotective Effects

In vitro studies have suggested that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. When astrocytes were treated with Aβ1-42 alongside this compound, cell viability improved significantly compared to treatment with Aβ alone. This suggests a protective mechanism potentially linked to reduced oxidative stress and inflammation markers such as TNF-α .

Antioxidant Activity

While the antioxidant capacity of this compound is not fully characterized, related compounds have shown varied antioxidant effects. For example, one study noted poor antioxidant activity with an IC50 greater than 400 μM . This aspect warrants further investigation to establish the compound's role in mitigating oxidative damage.

Efficacy in Cell Culture Studies

Table 1 summarizes key findings from cell culture studies investigating the biological activity of this compound:

In Vivo Studies

In vivo assessments using models of Alzheimer's disease have revealed mixed results regarding the efficacy of this compound. While it showed some protective effects in astrocyte cultures, in vivo trials did not demonstrate significant differences compared to controls or established treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the brain .

Case Studies and Clinical Relevance

Case studies involving similar compounds highlight the importance of multi-target approaches in treating complex diseases like Alzheimer's. The combined inhibition of multiple pathways may enhance therapeutic efficacy and provide a more comprehensive treatment strategy . The use of case studies allows researchers to explore patient experiences and treatment outcomes in real-world contexts, contributing valuable insights into drug efficacy and safety.

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGLBUZZTLPCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438874 | |

| Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98642-44-5 | |

| Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.